molecular formula C19H19N3O5 B194628 Dehydro Isradipine CAS No. 116169-18-7

Dehydro Isradipine

Cat. No. B194628
M. Wt: 369.4 g/mol
InChI Key: XXUCEEUFISNYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydro Isradipine is a major metabolite of Isradipine . It is a potent calcium channel blocker utilized in the compound industry . It selectively inhibits calcium influx, resulting in relaxation of vascular smooth muscle and improved blood flow .


Molecular Structure Analysis

The molecular formula of Dehydro Isradipine is C19H19N3O5 . The molecular weight is 369.37 .

Scientific Research Applications

Addiction Studies

  • Scientific Field: Psychopharmacology
  • Application Summary: Isradipine has been studied for potential applications in addiction treatment . This research was conducted on adults with a current Diagnostic and Statistical Manual of Mental Disorders-5th edition diagnosis of a substance use disorder and/or healthy volunteers alone and in conjunction with a substance (i.e., cocaine, methamphetamine, alcohol) .
  • Methods of Application: The studies included in the review used various designs, isradipine dosages/dosing, and addictive substances of interest .

Enhancement of Drug Dissolution Rate

  • Scientific Field: Pharmaceutical Sciences
  • Application Summary: A study aimed to enhance the dissolution rate of isradipine and to avoid the problem of first-pass metabolism using oral fast dissolving films (OFDFs) .
  • Methods of Application: Isradipine was complexed with hydroxypropyl-beta-cyclodextrin (HP-β-CD) using the solvent co-evaporation technique to produce an isradipine inclusion complex with increased solubility . This complex was then formulated in OFDFs .
  • Results: The results indicated that the inclusion complexation of isradipine enhances its solubility and dissolution rate . The complexed drug with HP-β-CD in the presence of a high level of disintegrants enhanced the drug dissolution compared to the plain film .

Safety And Hazards

The safety data sheet for Isradipine indicates that it is toxic if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for Dehydro Isradipine are not detailed in the search results, research into Isradipine and its metabolites continues to be an active area of study. For example, studies have been conducted to enhance the dissolution rate of Isradipine and to avoid the problem of first-pass metabolism using oral fast dissolving films . Another study aimed to formulate nanostructured lipid carriers of Isradipine to enhance its oral bioavailability and prolong its antihypertensive effect .

properties

IUPAC Name

5-O-methyl 3-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUCEEUFISNYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439442
Record name Dehydro Isradipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydro Isradipine

CAS RN

116169-18-7
Record name 3-Methyl 5-isopropyl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116169187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydro Isradipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL 5-ISOPROPYL 4-(2,1,3-BENZOXADIAZOL-4-YL)-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPS7AGG1GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydro Isradipine
Reactant of Route 2
Reactant of Route 2
Dehydro Isradipine
Reactant of Route 3
Reactant of Route 3
Dehydro Isradipine
Reactant of Route 4
Reactant of Route 4
Dehydro Isradipine
Reactant of Route 5
Reactant of Route 5
Dehydro Isradipine
Reactant of Route 6
Reactant of Route 6
Dehydro Isradipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.